ethyl 4-amino-5-chloro-2-methoxybenzoate
Description
Ethyl 4-amino-5-chloro-2-methoxybenzoate is a useful research compound. Its molecular formula is C10H12ClNO3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.0505709 g/mol and the complexity rating of the compound is 225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 4-amino-5-chloro-2-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-3-15-10(13)6-4-7(11)8(12)5-9(6)14-2/h4-5H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFMKNAYGAIHHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1OC)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: How do these compounds interact with 5-HT4 receptors and what are the downstream effects?
A: Studies show that esters of ethyl 4-amino-5-chloro-2-methoxybenzoate, particularly those with modifications on the 2-position with substituted piperidineethanol moieties, exhibit high affinity for 5-HT4 receptors. [, ] These compounds predominantly act as partial agonists, meaning they activate the receptor but to a lesser extent than the endogenous ligand, serotonin. [] This activation stimulates gastrointestinal motility. For instance, in the canine duodenum and jejunum, these compounds increase spike activity, mimicking the prokinetic effect of cisapride. [] This effect is mediated through pathways involving both 5-HT4 and muscarinic receptors. []
Q2: What are the advantages of these compounds compared to existing 5-HT4 receptor modulators like cisapride?
A: While cisapride is an effective prokinetic agent, it can induce tachycardia and prolong the QT interval, potentially leading to cardiac complications. [] Notably, the studied esters of this compound, even at high doses, do not exhibit these cardiac effects in preclinical models. [] This suggests a favorable safety profile compared to cisapride. This dissociation from cardiac effects is likely attributed to their distinct mechanism of action and potentially lower affinity for other receptors involved in cardiac function. []
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